

Tautomers of 4-Fluoro-3-iodo-1H-indazole

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Compound of Interest

Compound Name: 4-Fluoro-3-iodo-1H-indazole

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An In-depth Technical Guide to the Tautomers of **4-Fluoro-3-iodo-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their wide range of biological activities, particularly as kinase inhibitors in oncology.[1][2][3] The functionality and interaction of these molecules are profoundly influenced by their tautomeric forms. This technical guide provides a comprehensive examination of the annular tautomerism of **4-fluoro-3-iodo-1H-indazole**, a key intermediate in the synthesis of advanced therapeutic agents.[4] We delve into the structural aspects of its primary tautomers, their relative thermodynamic stability, detailed experimental protocols for their characterization, and their significance in the context of drug development.

Introduction to Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. Due to the presence of two nitrogen atoms in the five-membered ring, indazole exhibits annular tautomerism, where a proton can reside on either nitrogen atom.[5] This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2][6] A third, less common 3H-indazole tautomer is generally not considered significant due to its high energy and loss of aromaticity. The equilibrium between the 1H and 2H forms is a critical factor, as it dictates the molecule's electronic properties, reactivity, and its ability to form hydrogen bonds, thereby influencing its biological activity and pharmacokinetic profile.[2]

The Tautomeric Forms of 4-Fluoro-3-iodo-1H-indazole

The subject of this guide, **4-fluoro-3-iodo-1H-indazole**, primarily exists in two tautomeric forms as depicted in the equilibrium below. The 1H-tautomer features a benzenoid structure, which is generally more aromatic and thermodynamically stable.^[5] In contrast, the 2H-tautomer possesses a quinonoid-like structure, which is typically higher in energy.^[6]

Figure 1: Tautomeric equilibrium of 4-fluoro-3-iodo-indazole.

Thermodynamic Stability

For the parent indazole molecule, the 1H-tautomer is unequivocally the more stable form in the gas phase, in solution, and in the solid state.^[7] Computational studies have quantified this energy difference, consistently showing the 1H tautomer to be favored by several kcal/mol.^[8]

While specific experimental or computational data for **4-fluoro-3-iodo-1H-indazole** is not readily available, the relative stability can be inferred from the electronic properties of its substituents.

- **4-Fluoro Group:** The fluorine atom at the 4-position acts as a strong electron-withdrawing group via induction. Electron-withdrawing substituents on the benzene ring can influence the tautomeric equilibrium, sometimes decreasing the energy difference between the 1H and 2H forms.^[9]
- **3-Iodo Group:** The iodine atom at the 3-position has a more complex electronic effect, with both inductive and resonance contributions.

Despite these substitutions, the inherent greater aromaticity of the benzenoid 1H-form strongly suggests that it remains the predominant and more stable tautomer for **4-fluoro-3-iodo-1H-indazole** under standard conditions.

Data Presentation: Tautomer Stability of Unsubstituted Indazole

The following table summarizes theoretical calculations of the energy differences between the parent 1H- and 2H-indazole tautomers.

Method/ Level of Theory	Basis Set	Phase	ΔE (1H \rightarrow 2H) (kcal/mol)	ΔH (1H \rightarrow 2H) (kcal/mol)	ΔG (1H \rightarrow 2H) (kcal/mol)	Reference
MP2	6-31G**	Gas	3.6	3.9	4.1	[8]

Experimental Protocols for Tautomer Characterization

The determination of the predominant tautomeric form in solution and in the solid state relies on rigorous analytical techniques.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric structure in solution.[5] By analyzing the chemical shifts and coupling constants of protons, carbons, and fluorine, the position of the mobile proton can be determined.

Detailed Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **4-fluoro-3-iodo-1H-indazole** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a 5 mm NMR tube.
- **1H NMR Acquisition:** Acquire a standard one-dimensional 1H NMR spectrum. Key diagnostic signals include the N-H proton, which typically appears as a broad singlet at a very downfield chemical shift (>10 ppm), and the aromatic protons. The chemical shifts of the protons on the benzene ring, particularly H5 and H7, are sensitive to the tautomeric form.
- **^{13}C NMR Acquisition:** Acquire a ^{13}C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are distinct for 1H- and 2H-isomers and serve as reliable indicators.[10]
- **^{19}F NMR Acquisition:** Given the 4-fluoro substitution, ^{19}F NMR provides a sensitive probe of the electronic environment.[11] A proton-coupled ^{19}F spectrum can reveal coupling to nearby protons (e.g., H5), which can help confirm assignments.

- 2D NMR Experiments: For unambiguous assignment, perform two-dimensional NMR experiments:
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. Correlations from the N-H proton to C3a and C7a can definitively establish the 1H or 2H structure.
- Low-Temperature NMR: If both tautomers are present in significant quantities and are undergoing rapid interconversion, low-temperature NMR can be used to slow the proton exchange, potentially allowing for the observation of separate signals for each tautomer.

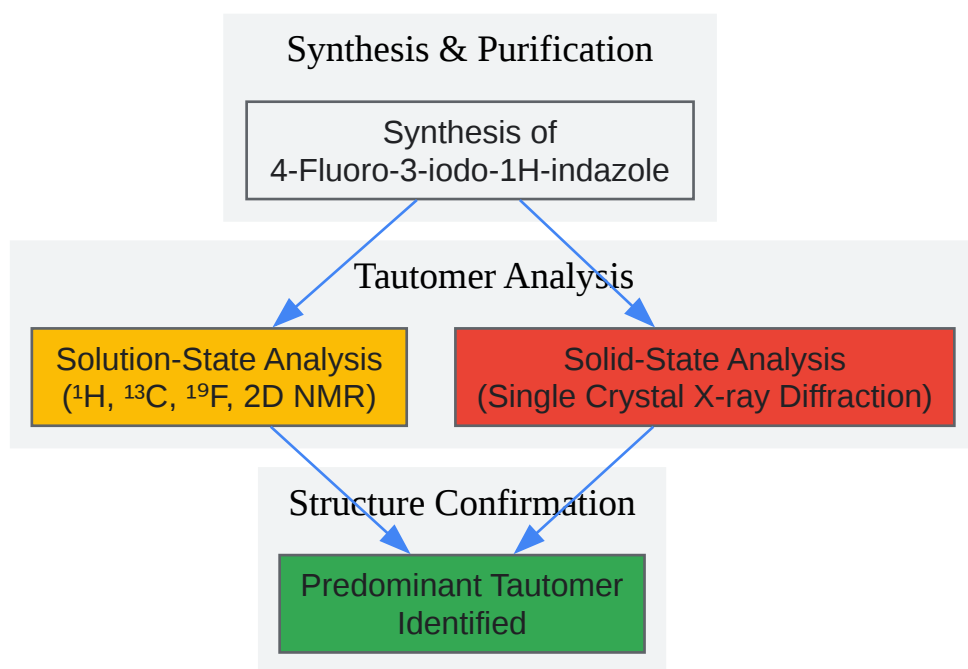
Single-Crystal X-ray Diffraction

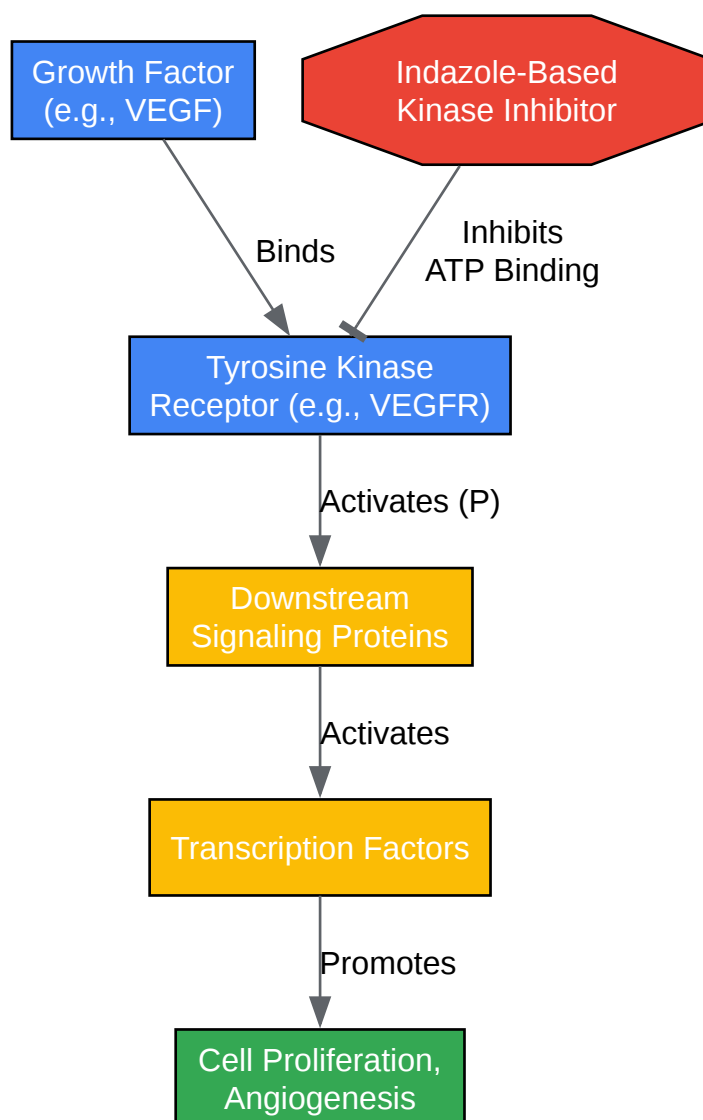
X-ray crystallography provides the most definitive structural information in the solid state, unambiguously determining atomic positions and connectivity.[\[12\]](#)

Detailed Methodology:

- Crystal Growth: High-quality single crystals are required. This is typically the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/ethyl acetate).
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is used to irradiate the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently

refined against the experimental data to optimize atomic positions, leading to the final, precise molecular structure. The position of the proton on either N1 or N2 will be clearly resolved.





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